Hyrcanogenin

Description

Hyrcanogenin is a secondary plant metabolite first isolated from the seeds of Coronilla hyrcana (C. hyrcana) by Bagirov and Komissarenko in 1966 . It belongs to a class of bioactive compounds derived from plants in the Coronilla genus, which are known for their diverse phytochemical profiles. This compound is structurally related to glycosidic compounds such as hyrcanoside and deglucosy hyrcanoside, which are often found in the same plant species.

Properties

CAS No. |

14530-91-7 |

|---|---|

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.5 g/mol |

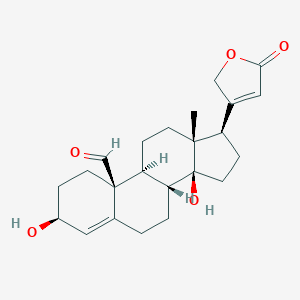

IUPAC Name |

(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10-11,13,16-19,25,27H,2-9,12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1 |

InChI Key |

JPIDFRQBAGAXJM-ZXIOEMQNSA-N |

SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hyrcanogenin shares taxonomic and structural relationships with several compounds isolated from Coronilla species. Below is a detailed comparison based on available literature:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings:

Taxonomic Distribution: this compound is exclusive to C. hyrcana, whereas hyrcanoside and deglucosy hyrcanoside are found in both C. hyrcana and C. varia. This suggests species-specific biosynthetic pathways in Coronilla . Substance E, like this compound, has only been reported in C. hyrcana, indicating a unique chemotaxonomic marker for this species .

Structural Relationships: Hyrcanoside is hypothesized to be the glycosylated precursor of this compound, with deglucosy hyrcanoside representing an intermediate form after glucose removal. This parallels common metabolic pathways in plant glycosides, where sugar moieties influence bioavailability and bioactivity . The absence of detailed spectroscopic data for this compound in the literature limits direct structural validation, but its co-isolation with hyrcanoside supports this aglycone-glycoside relationship .

Substance E remains uncharacterized, but its recurrent isolation with this compound suggests synergistic or complementary biological functions in C. hyrcana .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.